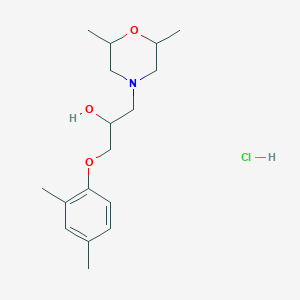

1-(2,6-Dimethylmorpholino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

Description

1-(2,6-Dimethylmorpholino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a tertiary amine derivative characterized by a morpholino ring substituted with two methyl groups at positions 2 and 6, coupled with a 2,4-dimethylphenoxy moiety. Its molecular formula is C₁₆H₂₆ClNO₄, with a molar mass of 331.84 g/mol . The structural uniqueness lies in the combination of a dimethyl-substituted morpholino group and a dimethylphenoxy chain, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-12-5-6-17(13(2)7-12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWRLLATASZGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Dimethylmorpholino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride, with the CAS number 473266-26-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H28ClNO3

- Molecular Weight : 329.87 g/mol

- IUPAC Name : 1-(2,6-dimethylmorpholin-4-yl)-3-(2,4-dimethylphenoxy)propan-2-ol; hydrochloride

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may influence the following mechanisms:

- Calcium Channel Modulation : Similar to other compounds with morpholine structures, it may modulate calcium influx through voltage-dependent calcium channels. This action can lead to muscle relaxation and modulation of contractile activities in smooth muscle tissues .

- cAMP Pathway Activation : The compound may activate cyclic AMP (cAMP)-dependent signaling pathways, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release .

In Vitro Studies

Research has indicated that this compound exhibits significant effects on isolated smooth muscle tissues. For instance:

- Smooth Muscle Relaxation : Studies demonstrated that the compound induces relaxation in isolated smooth muscle preparations by blocking calcium influx and activating cAMP signaling pathways .

Case Studies

A notable case study involved the examination of the compound's effects on gastric smooth muscles. The results showed that at concentrations ranging from to , the compound effectively reduced muscle tension by:

- Blocking calcium channel activity.

- Reducing intracellular calcium levels.

These findings highlight its potential as a therapeutic agent for gastrointestinal disorders characterized by abnormal smooth muscle contraction .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H28ClNO3 |

| Molecular Weight | 329.87 g/mol |

| Purity | ≥95% |

| Major Mechanisms | Calcium channel modulation, cAMP activation |

| Biological Effects | Smooth muscle relaxation |

Potential Applications

Given its biological activity, this compound could have several therapeutic applications:

- Gastrointestinal Disorders : Its ability to relax smooth muscles suggests potential use in treating conditions like irritable bowel syndrome (IBS) or other motility disorders.

- Cardiovascular Health : By modulating vascular smooth muscle tone, it may contribute to managing hypertension or other cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the morpholino ring, phenoxy group, or backbone modifications. Below is a systematic comparison based on available evidence:

Phenoxy Group Variations

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride (CAS 473567-08-7)

- Molecular Formula: C₁₆H₂₆ClNO₄ (identical to the target compound).

- Key Difference: The phenoxy group is substituted with a 3-methoxy group instead of 2,4-dimethyl groups.

- The lack of methyl groups may reduce steric hindrance compared to the target compound .

HBK Series (HBK14–HBK19)

- General Structure: Piperazine derivatives with phenoxy-ethoxyethyl or phenoxy-propyl chains (e.g., HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride).

- Key Differences: Core Structure: Piperazine ring instead of morpholino. Substituents: Variants include chloro (HBK15), trimethylphenoxy (HBK18), and methoxyphenyl groups.

- Impact: Piperazine derivatives often exhibit distinct pharmacokinetic profiles due to differences in basicity and hydrogen-bonding capacity compared to morpholino-containing compounds .

Morpholino Ring Modifications

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine Hydrochloride

- Key Difference : A pyridin-3-amine group replaces the propan-2-ol backbone.

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol Hydrochloride (CAS 2068137-94-8)

- Key Difference: A dimethylamino group replaces the dimethylmorpholino moiety.

Structural and Physicochemical Comparison Table

Key Research Findings

- Synthetic Accessibility: Morpholino derivatives like the target compound are often synthesized via nucleophilic substitution reactions, whereas piperazine analogs (HBK series) require multi-step coupling .

- Discontinuation Rationale : The target compound’s discontinuation may relate to challenges in scalability or suboptimal pharmacokinetics compared to analogs with methoxy or piperazine groups .

- 3-Methoxyphenoxy: Introduces polarity, possibly reducing off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.